(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione
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Overview
Description
The compound (1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno2,3-eoxacyclotetradecine-5,11(2H,15bH)-dione is a complex organic molecule with a unique structure. It features multiple hydroxyl groups, a methoxy group, and a benzo[c]oxireno2,3-eoxacyclotetradecine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno2,3-eoxacyclotetradecine-5,11(2H,15bH)-dione typically involves multiple steps, including the formation of the benzo[c]oxireno2,3-eoxacyclotetradecine core and the introduction of hydroxyl and methoxy groups. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents
Properties
Molecular Formula |
C19H22O8 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3 |
InChI Key |
HDZUUVQEDFZKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Origin of Product |
United States |
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